- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused PyridinesOrganic Letters, 2018, 20(13), 3833-3837,
Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

934664-41-2 structure
Nome del prodotto:tert-butyl 3-methylideneazetidine-1-carboxylate
Numero CAS:934664-41-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
tert-butyl 3-methylideneazetidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-methylideneazetid...
- tert-butyl 3-methylideneazetidine-1-carboxylate
- 1-Boc-3-methylideneazetidine
- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
- MECAHFSQQZQZOI-UHFFFAOYSA-N
- 5860AC
- PB19228
- AM804576
- AB1011612
- AB0050474
- tert-butyl 3-methylene-azetidine-1-carboxylate
- 3-Methyleneaze
- J-524559
- SY046612
- DB-371887
- CS-W022997
- EN300-155692
- DTXSID70717214
- AKOS006316676
- MFCD12031229
- B6011
- ALBB-031201
- SCHEMBL1488353
- 1-Boc-3-methyleneazetidine
- SS-4888
- 934664-41-2
- tert-Butyl3-methyleneazetidine-1-carboxylate
-
- MDL: MFCD12031229
- Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
- Chiave InChI: MECAHFSQQZQZOI-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(=C)C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 169.110278721g/mol
- Massa monoisotopica: 169.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 29.5
Proprietà sperimentali
- Punto di ebollizione: 214.8±29.0°C at 760 mmHg
tert-butyl 3-methylideneazetidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
tert-butyl 3-methylideneazetidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155692-2.5g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 2.5g |
$30.0 | 2023-02-14 | |
Enamine | EN300-155692-5.0g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 5.0g |
$50.0 | 2023-02-14 | |
Chemenu | CM103675-10g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95%+ | 10g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y0980144-25g |
tert-butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 95% | 25g |
$250 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 250mg |
¥37 | 2023-04-12 | |
abcr | AB439858-5g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 5g |
€83.90 | 2024-04-15 | |
Enamine | EN300-155692-0.25g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
Enamine | EN300-155692-50.0g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 50.0g |
$371.0 | 2023-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 97% | 10g |
¥ 343.00 | 2023-04-12 | |
abcr | AB439858-25 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 25g |
€357.50 | 2023-07-18 |
tert-butyl 3-methylideneazetidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Branch-Selective Addition of Unactivated Olefins into Imines and AldehydesJournal of the American Chemical Society, 2018, 140(49), 16976-16981,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Riferimento
- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
1.2 30 min, rt
1.3 Reagents: Water
Riferimento
- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Riferimento
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
Riferimento
- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonistsMedChemComm, 2013, 4(1), 244-251,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Branch-selective addition of unactivated olefins into imines and aldehydesChemRxiv, 2018, 1, 1-7,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
Riferimento
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Riferimento
- Hydrophilic azaspiroalkenes as robust bioorthogonal reportersChemical Communications (Cambridge, 2018, 54(99), 14005-14008,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
Riferimento
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
1.2 2 h, 35 °C; 35 °C → rt
Riferimento
- Pleuromutilin derivative and application as antibacterial agents, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
Riferimento
- Synthesis of sp3-Enriched β-Fluoro Sulfonyl ChloridesSynthesis, 2021, 53(10), 1771-1784,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Riferimento
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
Riferimento
- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Riferimento
- Site-Specific Alkene Hydromethylation via Protonolysis of TitanacyclobutanesAngewandte Chemie, 2021, 60(26), 14360-14364,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-DerivativesAngewandte Chemie, 2023, 62(32),,
tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials
- Methyltriphenylphosphonium bromide
- methyl(triphenyl)phosphonium;iodide
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Benzyltriphenylphosphonium bromide
tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products
tert-butyl 3-methylideneazetidine-1-carboxylate Letteratura correlata
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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